(3S,6S)-6-Methylpiperidine-3-carbonitrile hydrochloride
Overview
Description
(3S,6S)-6-Methylpiperidine-3-carbonitrile hydrochloride is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interaction with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,6S)-6-Methylpiperidine-3-carbonitrile hydrochloride typically involves the catalytic asymmetric synthesis of α-chiral primary amines. This process often employs chiral catalysts to ensure the desired stereochemistry is achieved . The reaction conditions usually involve the use of solvents like acetonitrile and specific temperature controls to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic processes that ensure high yield and purity. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: (3S,6S)-6-Methylpiperidine-3-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, often facilitated by reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions: The reactions involving this compound are usually conducted under controlled conditions, with specific reagents chosen based on the desired transformation. For instance, oxidation reactions might be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce primary or secondary amines .
Scientific Research Applications
(3S,6S)-6-Methylpiperidine-3-carbonitrile hydrochloride has a wide range of applications in scientific research:
Biology: The compound’s chiral nature makes it valuable in studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism by which (3S,6S)-6-Methylpiperidine-3-carbonitrile hydrochloride exerts its effects involves its interaction with specific molecular targets. These interactions often occur through binding to enzymes or receptors, influencing biochemical pathways and cellular processes. The stereochemistry of the compound plays a critical role in its binding affinity and specificity .
Comparison with Similar Compounds
- (3S,6S)-6-Methyl-3-piperidinol hydrochloride
- (3S,6S)-3,6-bis(carbamoylmethyl)piperazine-2,5-dione
Comparison: Compared to these similar compounds, (3S,6S)-6-Methylpiperidine-3-carbonitrile hydrochloride is unique due to its specific functional groups and stereochemistry. These features contribute to its distinct reactivity and interaction with biological systems, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(3S,6S)-6-methylpiperidine-3-carbonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2.ClH/c1-6-2-3-7(4-8)5-9-6;/h6-7,9H,2-3,5H2,1H3;1H/t6-,7+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNXNJOZSPKWSY-UOERWJHTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H](CN1)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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